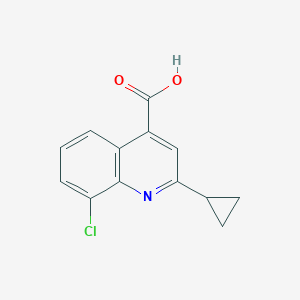
1-(Chloromethoxy)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)heptane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether derivative of heptane, characterized by the presence of a chloromethoxy group attached to the first carbon of the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)heptane can be synthesized through several methods. One common approach involves the reaction of heptanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of heptanol and other derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can yield heptane and other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Heptanol and other alcohol derivatives.
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and other hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-(Chloromethoxy)heptane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chloromethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Chloroheptane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Heptanol: Contains a hydroxyl group instead of a chloromethoxy group, leading to different reactivity and applications.
Chloromethyl methyl ether: Contains a chloromethoxy group but is attached to a methyl group instead of a heptane chain.
Uniqueness: 1-(Chloromethoxy)heptane is unique due to the presence of both a chloromethoxy group and a heptane chain, which imparts specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
49791-06-2 |
|---|---|
Molekularformel |
C8H17ClO |
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-(chloromethoxy)heptane |
InChI |
InChI=1S/C8H17ClO/c1-2-3-4-5-6-7-10-8-9/h2-8H2,1H3 |
InChI-Schlüssel |
MPJFBKWQLMDKEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


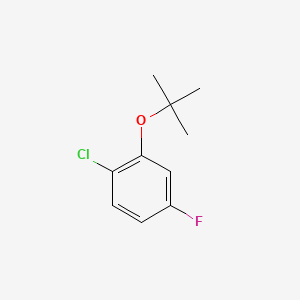
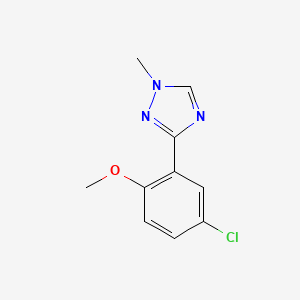



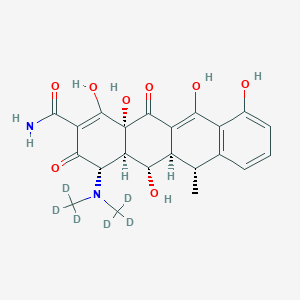

![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)

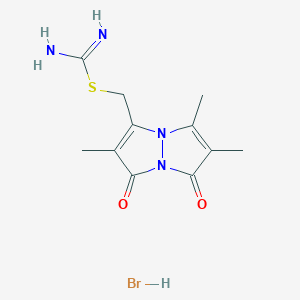
![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
